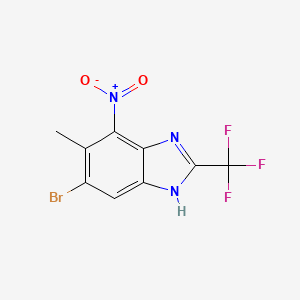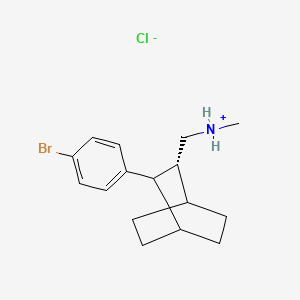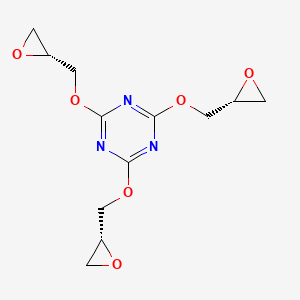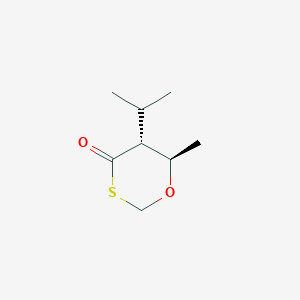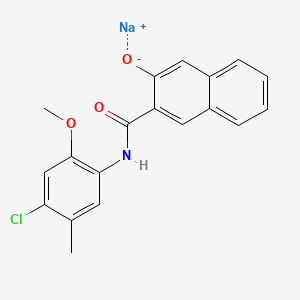
Hydroxyaluminum benzoate stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hydroxyaluminum benzoate stearate is typically prepared by depositing benzoate on the surface of aluminum hydroxide, followed by washing with water or an alkaline solution. This process results in the formation of the desired catalyst . Industrial production methods often involve similar steps but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Hydroxyaluminum benzoate stearate undergoes several types of chemical reactions, including:
Oxidation Reactions: It can catalyze the oxidation of organic compounds, such as the conversion of aldehydes to acids and alcohols to ketones.
Esterification Reactions: It is used to synthesize ester compounds, which are common in the production of synthetic spices and drugs.
Common reagents and conditions for these reactions include the use of oxidizing agents for oxidation reactions and alcohols and acids for esterification reactions. The major products formed from these reactions are esters and oxidized organic compounds.
Scientific Research Applications
Hydroxyaluminum benzoate stearate has a wide range of applications in scientific research, including:
Biology: Its catalytic properties are utilized in biochemical reactions and studies involving organic compounds.
Industry: It is used in the production of synthetic spices, lubricants, and other industrial products.
Mechanism of Action
The mechanism by which hydroxyaluminum benzoate stearate exerts its effects involves its catalytic activity. It facilitates chemical reactions by lowering the activation energy required for the reactions to occur. This is achieved through the formation of intermediate complexes with the reactants, which then proceed to form the final products .
Comparison with Similar Compounds
Hydroxyaluminum benzoate stearate can be compared with other similar compounds, such as:
Bis(4-(tert-butyl)benzoato-o)hydroxyaluminium: This compound also serves as a catalyst in organic synthesis but has different substituents, which may affect its catalytic properties.
Aluminum hydroxide benzoate stearate: This is another name for this compound, highlighting its composition and structure.
The uniqueness of this compound lies in its specific combination of benzoate and stearate groups, which contribute to its high catalytic activity and reusability.
Properties
CAS No. |
54326-11-3 |
|---|---|
Molecular Formula |
C25H42AlO5 |
Molecular Weight |
449.6 g/mol |
InChI |
InChI=1S/C18H36O2.C7H6O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)6-4-2-1-3-5-6;;/h2-17H2,1H3,(H,19,20);1-5H,(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
ZPACYEUAXTWLAI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)C1=CC=CC=C1.O |
physical_description |
Liquid Other Solid; Gas or Vapor, Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


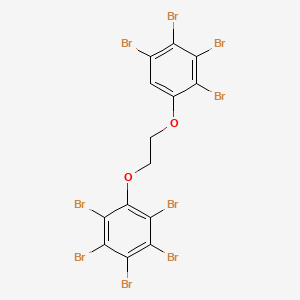
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
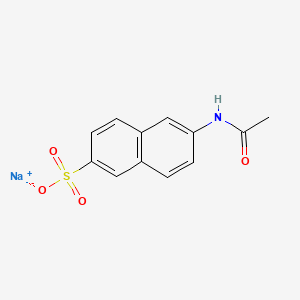
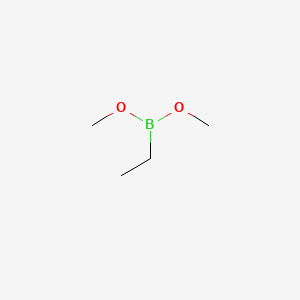
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
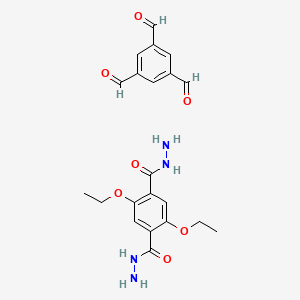
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
